Product packaging for Ethyl spiro[2.5]octane-6-carboxylate(Cat. No.:CAS No. 1370601-28-7)

Ethyl spiro[2.5]octane-6-carboxylate

Cat. No.: B2812599
CAS No.: 1370601-28-7
M. Wt: 182.263
InChI Key: UBJMOSKYDGJVLU-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are a fascinating class of molecules defined by their distinctive structure where two rings are connected through a single common atom, known as the spiro atom. This arrangement imparts a rigid, three-dimensional geometry to the molecule, a feature that is highly sought after in various fields of chemistry. The fixed spatial orientation of substituents on the spirocyclic scaffold can lead to specific and potent interactions with biological targets, making them valuable frameworks in medicinal chemistry. Furthermore, the inherent chirality of many spirocyclic compounds makes them important targets in asymmetric synthesis and catalysis.

Overview of Spiro[2.5]octane Frameworks

The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom. This structure combines the high ring strain and unique reactivity of the three-membered ring with the conformational flexibility of the six-membered ring. The cyclohexane ring in the spiro[2.5]octane system typically adopts a chair conformation to minimize steric strain. Conformational studies on derivatives such as spiro[2.5]octan-6-ol have provided insights into the orientation of substituents on the cyclohexane ring, indicating a preference for the equatorial position to reduce steric interactions. doi.org

Contextualization of Ethyl Spiro[2.5]octane-6-carboxylate within Spirocyclic Research

This compound is a derivative of the spiro[2.5]octane core, featuring an ethyl carboxylate group at the 6-position of the cyclohexane ring. This compound serves as a valuable building block in organic synthesis, providing a scaffold that can be further elaborated to construct more complex molecules. Its utility is highlighted by its role as an intermediate in the synthesis of novel therapeutic agents. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B2812599 Ethyl spiro[2.5]octane-6-carboxylate CAS No. 1370601-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl spiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-10(12)9-3-5-11(6-4-9)7-8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMOSKYDGJVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of Ethyl Spiro 2.5 Octane 6 Carboxylate

While detailed experimental data for Ethyl spiro[2.5]octane-6-carboxylate is not extensively reported in publicly available literature, its fundamental properties can be tabulated.

PropertyValue
CAS Number 1370601-28-7
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
IUPAC Name This compound

Chemical Reactivity and Transformation Mechanisms of Ethyl Spiro 2.5 Octane 6 Carboxylate

Ring-Opening and Rearrangement Reactions of the Spiro[2.5]octane System

The reactivity of the spiro[2.5]octane framework is dominated by reactions that relieve the inherent strain of the cyclopropane (B1198618) ring. These transformations often proceed through cleavage of one of the C-C bonds of the three-membered ring, leading to ring-opened or rearranged products.

The spiro[2.5]octane system is characterized by significant ring strain, which is a primary determinant of its chemical reactivity. nih.gov Computational studies on a series of small spiroalkanes, including spiro[2.5]octane, have elucidated the geometric distortions responsible for this strain. The bond angles at the spirocarbon and the lengths of the bonds within the cyclopropane moiety deviate considerably from those of a standard sp³-hybridized tetrahedral carbon. semanticscholar.org For instance, the C-C-C bond angle within the cyclopropane ring is constrained to approximately 60°, leading to substantial angle strain. purechemistry.org This strain weakens the C-C bonds of the cyclopropane ring, making them susceptible to cleavage under various reaction conditions.

Computational analysis provides insight into these structural distortions. The table below presents calculated geometric parameters for spiro[2.5]octane, illustrating the effects of ring strain compared to larger, less strained spiroalkanes. semanticscholar.org

SpiroalkaneSpirocarbon Bond Angle (°)Cyclopropane C-C Bond Length (Å)J(C-3,C-4) Coupling Constant (Hz)
Spiro[2.2]pentane137.21.48310.2
Spiro[2.3]hexane124.81.500 / 1.50627.3
Spiro[2.4]heptane120.91.504 / 1.51136.3
Spiro[2.5]octane118.91.506 / 1.51342.6

Data sourced from computational studies at the B3LYP/6-311G* level. The J(C-3,C-4) coupling constant reflects the electronic effects of ring strain at the spirocarbon.* semanticscholar.org

The cleavage of the cyclopropane ring is the key step in many reactions of ethyl spiro[2.5]octane-6-carboxylate, as the release of this strain provides a strong thermodynamic driving force.

Ring-opening and rearrangement reactions of the spiro[2.5]octane system can proceed through various mechanistic pathways, prominently featuring cationic intermediates or electron transfer processes. In the presence of Lewis acids or strong protic acids, the cyclopropane ring can be protonated or coordinated, leading to the formation of a carbocationic intermediate. nih.gov The release of ring strain facilitates this process, and the subsequent rearrangement is driven by the formation of a more stable carbocation or a final neutral product. nih.gov For example, Lewis acid-promoted rearrangement of similar strained spirocyclic systems often proceeds through a stabilized carbocation to yield ring-expanded products. nih.gov

Alternatively, single-electron transfer (SET) can initiate ring cleavage. researchgate.net In such pathways, an electron is transferred from a donor to the molecule (or vice versa), generating a radical ion. For cyclopropane-containing molecules, this can lead to the formation of a radical cation, which is susceptible to rapid C-C bond cleavage. researchgate.net This type of electron transfer-induced ring opening has been observed in related systems, such as α-epoxyketones, where a photoexcited electron acceptor initiates the formation of a radical cation, which subsequently undergoes ring opening and reaction with a nucleophile. researchgate.net Another relevant mechanism is proton-coupled electron transfer (PCET), where an electron transfer and a proton transfer occur in a concerted or stepwise fashion, leading to the formation of a radical intermediate that evolves through C-C bond scission. nih.gov

Ester Hydrolysis and Transesterification Pathways

The ester moiety of this compound undergoes typical ester reactions, such as hydrolysis and transesterification, under appropriate catalytic conditions.

Ester hydrolysis, the conversion of the ethyl ester to spiro[2.5]octane-6-carboxylic acid, can be achieved through either acid- or base-catalyzed pathways. epa.gov

Base-Catalyzed Hydrolysis (Saponification): This reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group to yield the carboxylate anion. A final protonation step affords the carboxylic acid. This pathway is generally irreversible as the final carboxylate is deprotonated under basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. After a proton transfer, ethanol (B145695) is eliminated as a neutral molecule, and deprotonation of the resulting species yields the carboxylic acid. This process is reversible.

The table below summarizes the general conditions for these transformations.

ReactionCatalystTypical ReagentsMechanismKey Features
Hydrolysis (Base-Catalyzed)BaseNaOH, KOH in H₂O/AlcoholBAC2Irreversible, forms carboxylate salt
Hydrolysis (Acid-Catalyzed)AcidH₂SO₄, HCl in H₂OAAC2Reversible, equilibrium-controlled
TransesterificationAcid or BaseNaOR', H₂SO₄ in R'OHBAC2 or AAC2Reversible, driven by excess alcohol (R'OH)

Transesterification involves the reaction of the ethyl ester with a different alcohol (R'OH) in the presence of an acid or base catalyst to form a new ester (R' spiro[2.5]octane-6-carboxylate). The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Cyclopropane Ring Reactivity within the Spiro[2.5]octane Framework

The cyclopropane ring in this compound exhibits reactivity similar to that of a carbon-carbon double bond due to the high p-character of its C-C bonds. dalalinstitute.com The presence of the electron-withdrawing ethyl carboxylate group polarizes the ring system, rendering the cyclopropane carbons electrophilic and susceptible to nucleophilic attack. nih.gov

This leads to nucleophilic ring-opening reactions that proceed via an SN2-type mechanism. nih.gov Various nucleophiles, such as thiolates, cyanides, and enolates, can attack one of the cyclopropane carbons, resulting in C-C bond cleavage and the formation of a ring-opened product. nih.govrsc.org The reaction is driven by the relief of ring strain. The regioselectivity of the attack is influenced by both steric and electronic factors.

Nucleophile (Nu⁻)Reagent ExampleResulting Product Type after Ring-Opening
ThiolateSodium thiophenolate (NaSPh)γ-Thioether substituted ester
CyanidePotassium cyanide (KCN)γ-Cyano substituted ester
EnolateSodium salt of diethyl malonateγ-Adduct from Michael-type addition
AlkoxideSodium methoxide (B1231860) (NaOMe)γ-Alkoxy substituted ester

The cyclopropane ring can also undergo electrophilic addition reactions with reagents such as mineral acids (e.g., HBr) or halogens (e.g., Br₂). purechemistry.orgscribd.com The reaction with substituted cyclopropanes typically follows Markovnikov's rule, where the electrophile adds to the carbon atom bearing more hydrogen atoms, and the nucleophile adds to the more substituted carbon, leading to a ring-opened product. dalalinstitute.comscribd.com

Functional Group Interconversions on the Ester Moiety and Spiro[2.5]octane Core

The functional groups present in this compound can be chemically transformed to synthesize a variety of derivatives. The ester group can be converted into other functionalities through standard organic synthesis methods. vanderbilt.edu For example, reduction of the ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (spiro[2.5]octan-6-yl)methanol. The ester can also be converted to an amide by reaction with an amine, often requiring activation or harsh conditions. organic-chemistry.org

Introducing a halogen onto the spiro[2.5]octane core creates a substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. A halogenated analog, such as an ethyl 6-halospiro[2.5]octane-6-carboxylate, could potentially be synthesized from the corresponding alcohol via displacement reactions. nih.gov For instance, conversion of an alcohol to a good leaving group like a tosylate or mesylate, followed by SN2 displacement with a halide ion (e.g., from LiBr or NaI), is a common strategy for installing halogens. nih.govyoutube.com

Once formed, these halogenated spiro[2.5]octane analogs can undergo nucleophilic substitution reactions. The halide, being a good leaving group, can be displaced by various nucleophiles. youtube.com Examples include:

Reaction with alkoxides (R'O⁻): To form ethers.

Reaction with cyanide (CN⁻): To form nitriles.

Reaction with azide (B81097) (N₃⁻): To form azides, which can be subsequently reduced to amines. vanderbilt.edu

Finkelstein Reaction: Exchange of one halogen for another (e.g., converting a chloride to an iodide using NaI in acetone) to enhance reactivity. vanderbilt.edu

These reactions typically proceed via an SN2 mechanism, especially with primary and secondary halides, resulting in an inversion of stereochemistry at the reaction center. youtube.com

Oxidation Reactions of the Spiro[2.5]octane Skeleton

The chemical reactivity of the spiro[2.5]octane skeleton in this compound is fundamentally dictated by the constituent cyclohexane (B81311) and cyclopropane rings. While specific oxidation studies on the title compound are not extensively documented in publicly available literature, significant insights can be drawn from research on the parent spiro[2.5]octane hydrocarbon. The oxidation of this framework highlights the reactivity of its secondary carbon atoms.

Research involving enzymatic oxidation provides a clear model for the regioselectivity of hydroxylation on the spiro[2.5]octane core. In studies using cytochrome P450 enzymes, spiro[2.5]octane was shown to be a viable substrate, yielding a mixture of hydroxylated products. Current time information in Le Flore County, US. The reaction proceeds via a hydrogen abstraction-oxygen rebound mechanism, indicating the formation of a radical intermediate. Current time information in Le Flore County, US. Notably, no rearrangement products derived from either radical or cationic intermediates were observed, which underscores the stability of the spiro[2.5]octane framework during this type of oxidation. Current time information in Le Flore County, US.

The major products of the P450-catalyzed oxidation of spiro[2.5]octane are monohydroxylated derivatives, with oxidation occurring on the six-membered ring. Current time information in Le Flore County, US. The distribution of these products demonstrates a preference for certain positions over others. The reaction with P450cam, for instance, yielded three distinct isomers: 5-hydroxyspiro[2.5]octane, 4-hydroxyspiro[2.5]octane, and 6-hydroxyspiro[2.5]octane. Current time information in Le Flore County, US.

Table 1: Product Distribution in the P450cam-Catalyzed Oxidation of Spiro[2.5]octane

Product Position of Hydroxylation Yield (%)
5-hydroxyspiro[2.5]octane C5 63%
4-hydroxyspiro[2.5]octane C4 19%
6-hydroxyspiro[2.5]octane C6 18%

Data sourced from studies on the oxidation of the parent spiro[2.5]octane. Current time information in Le Flore County, US.

These findings suggest that the secondary C-H bonds of the cyclohexane ring are the primary sites of oxidative attack. For this compound, it can be inferred that similar oxidative processes would likely target the unsubstituted methylene (B1212753) (-CH₂-) positions of the cyclohexane ring. The presence of the ester group at the C6 position would influence the electronic environment and steric accessibility of adjacent positions, potentially altering the product ratios compared to the unsubstituted parent compound.

Reduction Reactions of Ester and Ring Systems

The reduction of this compound involves two distinct functionalities: the ethyl ester group and the spirocyclic alkane framework. The reactivity of these components towards reducing agents differs significantly, allowing for selective transformations.

Reduction of the Ester Group

The ethyl carboxylate group is readily susceptible to reduction by powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent highly effective for the conversion of esters to primary alcohols. masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic workup. masterorganicchemistry.com

Therefore, the treatment of this compound with LiAlH₄ is expected to selectively reduce the ester functionality to a hydroxymethyl group, affording (spiro[2.5]octan-6-yl)methanol as the major product. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters and would not be effective for this transformation.

Reduction of the Spiro[2.5]octane Ring System

The spiro[2.5]octane skeleton is composed of a cyclohexane ring and a cyclopropane ring.

Cyclohexane Ring: As a saturated carbocycle, the cyclohexane ring is highly stable and inert to reduction by common chemical reducing agents like LiAlH₄. Its cleavage would require harsh conditions, such as high-pressure catalytic hydrogenation, which are not typical for standard ester reductions.

Cyclopropane Ring: The cyclopropane ring possesses significant ring strain, making it more reactive than the cyclohexane ring under certain reductive conditions, particularly hydrogenolysis. Hydrogenolysis involves the cleavage of a C-C bond with the addition of hydrogen. This reaction is typically carried out with a metal catalyst (e.g., Pt, Pd) and a source of hydrogen (H₂). electronicsandbooks.com However, the cyclopropane ring in spiro[2.5]octane is not activated by adjacent electron-withdrawing or donor groups, which would make it more susceptible to ring-opening. organic-chemistry.orgorganic-chemistry.org Consequently, it is generally stable to hydride reagents like LiAlH₄, which primarily target polar functional groups.

Table 2: Reactivity of Functional Groups in this compound with Common Reducing Agents

Functional Group Reagent Expected Outcome
Ethyl Ester Lithium Aluminum Hydride (LiAlH₄) Reduction to primary alcohol
Ethyl Ester Sodium Borohydride (NaBH₄) No reaction
Spiro[2.5]octane Skeleton Lithium Aluminum Hydride (LiAlH₄) No reaction

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene group) and a series of complex multiplets for the protons on the spiro[2.5]octane ring system. The chemical shifts of these protons would be influenced by their local electronic environment and spatial arrangement.

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, the spiro carbon atom (a quaternary carbon), and the carbons of the cyclohexane and cyclopropane rings. The chemical shifts of these carbons would be indicative of their hybridization and bonding.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) Hz
Ethyl-CH₃ ~1.2 Triplet ~7
Ethyl-CH₂ ~4.1 Quartet ~7

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) ~175
O-CH₂ (Ethyl) ~60
CH₃ (Ethyl) ~14
Spiro-C ~20-30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals of the spirocyclic system and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, helping to trace the proton network within the cyclohexane and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be vital for determining the relative stereochemistry of the substituents on the cyclohexane ring and the orientation of the cyclopropane ring relative to the cyclohexane ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C11H18O2. The mass spectrum would also show a characteristic fragmentation pattern that could provide further structural information. Expected fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), or the entire ethyl carboxylate group. The fragmentation of the spiro[2.5]octane ring system itself could also lead to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion
182 [M]⁺
153 [M - C₂H₅]⁺
137 [M - OC₂H₅]⁺

X-ray Crystallography for Absolute Configuration Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Most importantly, for a chiral molecule like this compound, X-ray crystallography of a single enantiomer (if resolved) would allow for the determination of its absolute configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound. The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group around 1730 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and C-H stretching and bending vibrations for the sp³-hybridized carbons of the rings and the ethyl group. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibration
~2850-3000 C-H stretch (sp³)
~1730 C=O stretch (ester)

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral molecule. Chiral chromatography would be the method of choice to separate the enantiomers and to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This would be essential for any application where the stereochemistry of the molecule is important.

Theoretical and Computational Chemistry of Ethyl Spiro 2.5 Octane 6 Carboxylate

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For ethyl spiro[2.5]octane-6-carboxylate, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms.

The electronic structure of the molecule, including the distribution of electron density, can also be mapped. This allows for the calculation of key electronic properties that govern the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the most likely pathways for a given reaction. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products.

For instance, the hydrolysis of the ester group in this compound can be modeled to understand the step-by-step process, including the formation of the tetrahedral intermediate and the subsequent elimination of the ethoxy group. The activation energies for these steps can be calculated, providing a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Activation Energies for Ester Hydrolysis

Reaction Step Activation Energy (kcal/mol)
Nucleophilic Attack 15.2

Note: This data is illustrative and represents the type of information obtained from computational studies of reaction mechanisms.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-H stretches of the spirocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be made. These calculations are highly sensitive to the electronic environment of each nucleus and can aid in the structural elucidation and conformational analysis of the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Data Predicted Value Experimental Value
C=O Stretch (IR) 1735 cm-1 1730 cm-1

Note: The values presented are for illustrative purposes to demonstrate the predictive power of quantum chemical calculations.

Conformational Analysis of the Spiro[2.5]octane System

The spiro[2.5]octane core of the molecule imparts significant conformational constraints. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. However, the presence of the spiro-fused cyclopropane (B1198618) ring can influence the ring-inversion barrier and the preference for axial versus equatorial substitution on the cyclohexane ring.

Proton magnetic resonance studies on related spiro[2.5]octan-6-ol have shown a free energy difference for the axial-equatorial conformational equilibrium. doi.org For this compound, computational methods can be used to calculate the relative energies of different conformers, such as those with the ethyl carboxylate group in an axial or equatorial position. These calculations help in understanding the conformational landscape and the dynamic behavior of the molecule in solution. An Arrhenius activation energy of ring inversion of 14.4 ± 1.3 kcal mole−1 has been determined for spiro[2.5]octan-6-ol through variable-temperature NMR studies. doi.org

Table 4: Relative Energies of Conformers (Hypothetical)

Conformer Relative Energy (kcal/mol)
Equatorial Ester 0.0

Note: This table illustrates the kind of data that can be generated from conformational analysis calculations.

Synthetic Utility and Building Block Applications of Ethyl Spiro 2.5 Octane 6 Carboxylate

Ethyl Spiro[2.5]octane-6-carboxylate as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is primarily derived from its spiro[2.5]octane core, which can be synthesized through cyclopropanation reactions. A notable method for its preparation involves the Simmons-Smith reaction, a well-established method for forming cyclopropane (B1198618) rings from alkenes.

In a specific example detailed in the patent literature, this compound was synthesized from ethyl 4-methylenecyclohexanecarboxylate. This reaction employs a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (the Furukawa modification), to effect the cyclopropanation of the exocyclic double bond. nrochemistry.comnih.govwikipedia.orgtcichemicals.com This transformation is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Table 1: Synthesis of this compound via Simmons-Smith Reaction

Starting MaterialReagentsProductYieldReference
Ethyl 4-methylenecyclohexanecarboxylate1. ZnEt2, CH2I2 in CH2Cl2; 2. Sat. NH4ClThis compoundNot explicitly statedWO2023028564A1

The ester functionality of this compound provides a handle for a variety of subsequent transformations, making it a versatile intermediate. For instance, the ester can be readily reduced to the corresponding primary alcohol, (spiro[2.5]octan-6-yl)methanol. This reduction is typically achieved with high efficiency using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Table 2: Reduction of this compound

Starting MaterialReagentsProductYieldReference
This compoundLiAlH4 in THF(Spiro[2.5]octan-6-yl)methanolNot explicitly statedWO2023028564A1

This reduction to the alcohol significantly broadens the synthetic potential of the spiro[2.5]octane scaffold, opening up avenues for further functionalization.

Derivatization Strategies for Expanding Molecular Diversity

The chemical reactivity of this compound is centered around its two key functional components: the ethyl ester and the spirocyclic hydrocarbon framework. These sites allow for a range of derivatization strategies aimed at expanding molecular diversity.

The ester group can undergo a variety of classical transformations:

Hydrolysis: Saponification with a base such as sodium hydroxide (B78521), followed by acidic workup, yields the corresponding spiro[2.5]octane-6-carboxylic acid. saskoer.cauni.lunih.gov This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents or converted to other derivatives.

Amidation: Direct reaction with amines, often under elevated temperatures or with the aid of catalysts, can produce a diverse library of amides.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) can convert the ester into a tertiary alcohol, introducing two new carbon-carbon bonds in a single step.

The alcohol, (spiro[2.5]octan-6-yl)methanol, obtained from the reduction of the parent ester, is a key intermediate for further diversification. cymitquimica.combldpharm.com3wpharm.comambeed.com Standard functional group interconversions can be applied to this alcohol: ub.edu

Oxidation: Oxidation with reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, spiro[2.5]octane-6-carbaldehyde. More vigorous oxidation conditions could provide the carboxylic acid.

Conversion to Halides and Sulfonates: The alcohol can be converted to the corresponding bromide or chloride using reagents like PBr3 or SOCl2. Alternatively, it can be transformed into a sulfonate ester (e.g., tosylate or mesylate) by reaction with the appropriate sulfonyl chloride in the presence of a base. These resulting halides and sulfonates are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including azides, cyanides, and thiols.

Integration into Complex Molecular Architectures and Scaffolds

The rigid, three-dimensional nature of the spiro[2.5]octane framework makes this compound an attractive building block for the construction of more complex molecular architectures, including fused and bridged systems, as well as heterocyclic scaffolds.

While specific examples starting directly from this compound are not prevalent in the literature, its structural motifs are amenable to established methodologies for the synthesis of fused and bridged carbocyclic systems. rsc.org For instance, the cyclohexyl portion of the molecule can be a platform for annulation reactions. Functional group manipulation of the carboxylate could provide a handle for intramolecular cyclizations to form fused ring systems.

One potential strategy could involve the conversion of the ester to a derivative suitable for a ring-closing metathesis (RCM) reaction, which is a powerful tool for the formation of cyclic structures. Alternatively, intramolecular aldol (B89426) or Claisen condensations, following the introduction of appropriate functionality, could lead to the formation of bicyclic systems fused to the cyclohexane (B81311) ring.

The synthesis of bridged systems often involves more complex, multi-step sequences. gla.ac.uk Methodologies such as intramolecular Diels-Alder reactions or bridge-forming fragmentation reactions could potentially be adapted to derivatives of this compound to generate novel bridged spirocyclic scaffolds. nih.gov The development of such synthetic routes would significantly enhance the utility of this building block in creating unique and complex molecular frameworks.

This compound and its derivatives can serve as valuable scaffolds for the synthesis of novel spiro-heterocycles. beilstein-journals.org The ester functionality is a key reactive site for the construction of heterocyclic rings. For example, condensation of the ester or its corresponding carboxylic acid with binucleophiles is a common strategy for heterocycle formation.

Table 3: Potential Heterocyclic Scaffolds from this compound Derivatives

Derivative of Spiro[2.5]octane-6-carboxylateBinucleophileResulting Heterocycle
Carboxylic acid / EsterHydrazine derivativesPyrazolidinones / Pyrazolones
Carboxylic acid / EsterDiamines (e.g., o-phenylenediamine)Benzodiazepines
Carboxylic acid / EsterAmidines / GuanidinesPyrimidinones
Dicarbonyl derivativeHydrazinesPyridazines

Furthermore, the alcohol derivative, (spiro[2.5]octan-6-yl)methanol, can be used to synthesize spiro-heterocycles. For instance, intramolecular cyclization of derivatives of this alcohol could lead to the formation of spirocyclic ethers or lactones. The introduction of an amino group via the corresponding halide or sulfonate would open pathways to nitrogen-containing heterocycles. researchgate.netresearchgate.net

Role in the Development of Spirocyclic Motifs in Advanced Organic Synthesis

Spirocyclic motifs are of increasing importance in medicinal chemistry and materials science due to their unique three-dimensional structures. rsc.orgbldpharm.com The incorporation of a spiro-center can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and can enhance the binding affinity and selectivity of a molecule for its biological target by providing a more defined spatial arrangement of functional groups.

This compound serves as a valuable building block for accessing novel spirocyclic scaffolds. Its synthesis from a readily available starting material via a well-understood reaction mechanism makes it an accessible tool for chemists. The presence of a versatile ester functional group allows for its incorporation into a wide range of synthetic routes.

The development and application of building blocks like this compound are crucial for the continued exploration of three-dimensional chemical space. As the demand for novel molecular architectures in drug discovery and other areas of chemical science grows, the synthetic utility of such spirocyclic intermediates is expected to become even more significant.

Future Directions in Research on Ethyl Spiro 2.5 Octane 6 Carboxylate

Development of Novel and Efficient Synthetic Routes

While the specific synthesis of ethyl spiro[2.5]octane-6-carboxylate is not extensively documented in publicly available literature, future research could focus on developing efficient and stereoselective synthetic pathways. Drawing inspiration from the synthesis of related spiro[2.5]octane structures, several promising strategies can be envisioned. researchgate.net

One potential avenue involves the refinement of cyclopropanation reactions. The development of novel catalysts and reagents for the diastereoselective or even enantioselective cyclopropanation of a cyclohexene (B86901) precursor bearing an ethyl carboxylate group would be a significant advancement. Furthermore, exploring intramolecular cyclization strategies, where a suitably functionalized acyclic precursor is induced to form the spirocyclic core, could offer a high degree of control over the stereochemistry of the final product.

Another promising approach is the application of ring-closing metathesis (RCM). nuph.edu.uaresearchgate.net A diene precursor, strategically designed with the appropriate ester functionality, could be subjected to RCM to construct the spiro[2.5]octane framework. The efficiency and functional group tolerance of modern RCM catalysts make this an attractive option for scalable synthesis.

Future synthetic research should also prioritize the development of "green" and atom-economical methods. This includes the use of catalytic systems that can be recycled, minimizing waste and employing environmentally benign solvents and reagents. The table below outlines potential synthetic strategies for future exploration.

Synthetic StrategyPrecursor TypeKey TransformationPotential Advantages
Catalytic CyclopropanationSubstituted cyclohexeneAsymmetric cyclopropanationHigh stereocontrol
Intramolecular CyclizationFunctionalized acyclic chainRing formationControl over relative stereochemistry
Ring-Closing MetathesisAcyclic dieneOlefin metathesisHigh functional group tolerance, scalability

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely unexplored, offering a fertile ground for future investigations. The strained cyclopropane (B1198618) ring is expected to be a key site of reactivity, susceptible to ring-opening reactions under various conditions. nih.govdalalinstitute.com

Future research should systematically investigate the reaction of this compound with a range of nucleophiles, electrophiles, and radical species. The regioselectivity and stereoselectivity of these ring-opening reactions will be of fundamental interest. For instance, treatment with nucleophiles could lead to the formation of functionalized cyclohexane (B81311) derivatives with a newly introduced side chain. acs.org The outcome of such reactions will likely be influenced by the electronic nature of the attacking species and the reaction conditions.

The ester functionality provides another handle for chemical manipulation. Hydrolysis, reduction, or conversion to other functional groups would provide access to a diverse array of spiro[2.5]octane derivatives, including the corresponding carboxylic acid, alcohol, or amide. The interplay between the reactivity of the ester and the cyclopropane ring could lead to novel tandem reactions and molecular rearrangements.

A summary of potential reactivity patterns to be explored is presented in the table below.

Reaction TypeReagent ClassPotential ProductsResearch Focus
Ring-openingNucleophiles (e.g., organometallics, amines)Functionalized cyclohexanesRegio- and stereoselectivity
Ring-openingElectrophiles (e.g., acids, halogens)Halogenated or rearranged productsMechanistic studies
Ester ManipulationHydrolizing agents, reducing agentsCarboxylic acids, alcohols, amidesDerivatization for further applications
CycloadditionsDienes, dipolarophilesComplex polycyclic systemsExploration of concerted vs. stepwise pathways

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to complement experimental studies on this compound. Future research should leverage advanced computational modeling to gain deeper insights into the structure-reactivity relationships of this molecule.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information can help to rationalize its observed reactivity and predict its behavior in unexplored reactions. For example, mapping the electrostatic potential surface can identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Furthermore, computational modeling can be used to investigate the transition states of potential reactions, providing valuable information about reaction mechanisms and energy barriers. This can aid in the design of experiments and the selection of optimal reaction conditions. Molecular dynamics simulations could also be employed to study the conformational landscape of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets or chiral catalysts.

Future computational studies could focus on the areas outlined in the following table.

Computational MethodResearch ObjectiveExpected Outcome
Density Functional Theory (DFT)Elucidation of electronic structurePrediction of reactive sites, bond energies
Transition State TheoryInvestigation of reaction mechanismsUnderstanding of reaction pathways and kinetics
Molecular Dynamics (MD)Analysis of conformational preferencesInsight into dynamic behavior and interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling interactions with enzymes or catalystsDesign of stereoselective transformations

Expanding Applications as a Chiral Building Block

The inherent chirality of many spirocyclic compounds makes them valuable building blocks in asymmetric synthesis. sigmaaldrich.comnih.gov Future research should focus on developing methods for the enantioselective synthesis of this compound and exploring its applications as a chiral scaffold in the synthesis of complex molecules, including pharmaceuticals and natural products.

Once enantiomerically pure forms of the compound are accessible, they can be used as starting materials for the synthesis of a wide range of chiral derivatives. The spirocyclic framework can serve as a rigid scaffold to control the spatial orientation of functional groups, which is a key principle in the design of chiral ligands and catalysts.

Moreover, the unique three-dimensional shape of spirocycles is increasingly recognized as a desirable feature in drug discovery, as it can lead to improved binding affinity and selectivity for biological targets. sigmaaldrich.com The derivatization of enantiopure this compound could lead to the discovery of novel bioactive molecules.

The potential applications of this compound as a chiral building block are summarized below.

Application AreaSynthetic StrategyPotential Impact
Asymmetric CatalysisSynthesis of chiral ligandsDevelopment of novel stereoselective catalysts
Medicinal ChemistrySynthesis of drug candidatesDiscovery of new therapeutic agents with improved properties
Natural Product SynthesisUse as a chiral scaffoldEfficient and stereocontrolled synthesis of complex natural products
Materials ScienceIncorporation into chiral polymersDevelopment of new materials with unique optical or electronic properties

Q & A

Q. Advanced

  • DFT Calculations : Predict transition states for ring-opening or ester hydrolysis (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMSO) .
  • Docking Studies : Identify potential enzyme binding pockets using AutoDock Vina .

How does the spirocyclic scaffold influence metabolic stability in pharmacokinetic studies?

Advanced
The rigid spiro structure reduces metabolic degradation:

  • Cytochrome P450 Resistance : Steric hindrance at the spiro center slows oxidation (t1/2_{1/2} increased by 2–3× vs. linear analogs) .
  • Esterase Susceptibility : Ethyl ester hydrolysis in plasma generates the carboxylic acid, which can be quantified via LC-MS/MS .
    Experimental Design : Use liver microsome assays and in vivo pharmacokinetic profiling to assess stability .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage Conditions : –20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) .
  • Solubility Considerations : Dissolve in DMSO for biological assays (stock concentration ≤10 mM to avoid cytotoxicity) .
  • Stability Monitoring : Periodic NMR or HPLC checks detect degradation (e.g., ester hydrolysis) .

How can researchers validate the enantiomeric purity of chiral spirocyclic derivatives?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards .
  • X-ray Crystallography : Resolve absolute configuration via anomalous scattering .

What comparative studies highlight the advantages of this compound over other spiro scaffolds?

Q. Advanced

  • Thermal Stability : Ethyl spiro[2.5]octane derivatives exhibit higher decomposition temperatures (~200°C) vs. azaspiro analogs (~150°C) .
  • Synthetic Flexibility : The ester group enables facile derivatization (e.g., hydrolysis to carboxylic acid for peptide coupling) .
  • Biological Penetration : LogP values (~1.5) balance lipophilicity for cell membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.